Phthalan

Description

Structure

3D Structure

Properties

IUPAC Name |

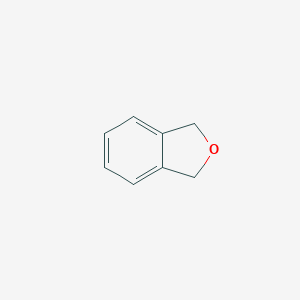

1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLGSKRGOWRGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197920 | |

| Record name | 1,3-Dihydroisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phthalan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | Phthalan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-14-0 | |

| Record name | 1,3-Dihydroisobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydroisobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6NTQ7Y6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroisobenzofuran, also known as phthalan, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, including pharmaceuticals and materials science components. Its unique bicyclic structure underpins its reactivity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dihydroisobenzofuran, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

1,3-Dihydroisobenzofuran is a colorless to clear yellow liquid at room temperature with a faint, sweet, aromatic odor. It is a bicyclic ether with a benzene (B151609) ring fused to a dihydrofuran ring.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1,3-dihydroisobenzofuran compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O | |

| Molecular Weight | 120.15 g/mol | |

| Appearance | Clear yellow liquid | |

| Melting Point | 6 °C | |

| Boiling Point | 192 °C | |

| Density | 1.098 g/cm³ (at 0 °C) | |

| Vapor Pressure | 0.2 mmHg (at 12 °C); 0.696 mmHg (at 25 °C) | |

| Flash Point | 146 °F (63.3 °C) | |

| Refractive Index | 1.560 | |

| LogP | 1.76 |

Solubility

1,3-Dihydroisobenzofuran exhibits limited solubility in water due to its predominantly nonpolar hydrocarbon structure. However, the presence of the ether oxygen atom imparts some polarity, allowing for miscibility with a range of organic solvents. It is generally soluble in:

-

Ethanol

-

Ether

-

Acetone

-

Other nonpolar and moderately polar organic solvents

As with many organic compounds, its solubility in organic solvents tends to increase with temperature.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1,3-dihydroisobenzofuran.

| Spectroscopy | Key Data |

| ¹H NMR | Spectra available. |

| ¹³C NMR | Spectra available. |

| Infrared (IR) | Spectra available (ATR-IR, Transmission IR, Vapor Phase IR). |

| Mass Spectrometry (MS) | GC-MS data available. |

| Raman | Spectrum available. |

Synthesis and Reactivity

1,3-Dihydroisobenzofuran and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals.

Synthesis of 1,3-Dihydroisobenzofuran Derivatives

Several methods for the synthesis of the 1,3-dihydroisobenzofuran core have been developed.

An efficient route to functionalized 1,3-dihydroisobenzofurans involves the use of salicylaldehydes as starting materials. This multi-step synthesis proceeds through an o-aroylbenzaldehyde intermediate.

Spectroscopic Analysis of Phthalan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of phthalan (1,3-dihydroisobenzofuran), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic and methylene (B1212753) protons.

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (C4, C5, C6, C7) | ~7.2 | Multiplet | 4H |

| Methylene (C1, C3) | ~5.1 | Singlet | 4H |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum of this compound will show three distinct signals corresponding to the different carbon environments in the molecule. The precise chemical shift values are documented in the scientific literature.

| Carbon Atoms | Chemical Shift (δ) in ppm |

| C1, C3 (Methylene) | Data available in J. Org. Chem. 1976, 41, 1498 |

| C4, C5, C6, C7 (Aromatic) | Data available in J. Org. Chem. 1976, 41, 1498 |

| C3a, C7a (Aromatic - quaternary) | Data available in J. Org. Chem. 1976, 41, 1498 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2900 | C-H Stretch | Aliphatic (CH₂) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 120 | Molecular Ion [M]⁺ |

| 91 | [M - CHO]⁺ Fragment |

| 65 | [C₅H₅]⁺ Fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as a secondary reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr)

-

Dropper or pipette

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Procedure (using salt plates for a neat liquid):

-

Sample Application: Place a small drop of liquid this compound on one salt plate.

-

Sandwiching: Place the second salt plate on top, spreading the liquid into a thin film.

-

Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.

-

Cleaning: Clean the salt plates with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

A suitable solvent for sample introduction (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-200).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the data and the molecular structure of this compound.

Phthalan: A Core Scaffold in Drug Development and Material Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalan, a bicyclic organic compound with the chemical formula C₈H₈O, serves as a pivotal structural motif in a diverse array of biologically active molecules and functional materials.[1] Its unique fused benzene (B151609) and furan (B31954) ring system is a cornerstone in the architecture of various pharmaceuticals, most notably antidepressants, and holds significant promise in the realm of organic electronics. This guide provides a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its key signaling pathways in biological systems.

Core Compound Properties

This compound, also known by its IUPAC name 1,3-dihydro-2-benzofuran, is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for researchers and chemists.

| Property | Value | Reference(s) |

| CAS Number | 496-14-0 | [1][2] |

| Molecular Formula | C₈H₈O | [1][2] |

| Molecular Weight | 120.15 g/mol | [1] |

| IUPAC Name | 1,3-dihydro-2-benzofuran | [1] |

| Synonyms | Isobenzofuran, 1,3-dihydro-; o-Xylylene oxide; Phthalane | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 192 °C | [1] |

| Density | 1.098 g/mL at 25 °C | |

| Refractive Index | n20/D 1.546 | |

| Solubility | Low aqueous solubility | [2] |

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various strategic routes. A common and effective method involves the iodocyclization of 2-vinylbenzyl alcohols. The following protocol provides a detailed methodology for the synthesis of a substituted this compound derivative, illustrating a practical application of this approach.

Synthesis of 1-(Iodomethyl)-1,3-dihydroisobenzofuran Derivatives

This protocol is adapted from the work of Kobayashi and Shik, which describes an efficient route for the preparation of 1,3-dihydroisobenzofurans.[2]

Step 1: Synthesis of 2-Vinylbenzyl Alcohols (Starting Material)

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve a 2-bromostyrene (B128962) derivative in anhydrous diethyl ether.

-

Lithium-Halogen Exchange: Cool the solution to 0 °C in an ice bath. Add butyllithium (B86547) dropwise to generate the 2-vinylphenyllithium derivative.

-

Reaction with Carbonyl Compound: To the freshly prepared organolithium reagent, add the desired carbonyl compound (e.g., an aldehyde or ketone) dropwise at 0 °C.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-vinylbenzyl alcohol.

Step 2: Iodocyclization to form the this compound Ring

-

Reaction Setup: In a round-bottom flask, dissolve the 2-vinylbenzyl alcohol synthesized in Step 1 in toluene.

-

Addition of Reagents: Add potassium t-butoxide to the solution, followed by the portion-wise addition of iodine at 0 °C.

-

Reaction and Work-up: Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by preparative thin-layer chromatography (TLC) on silica gel to yield the 1-(iodomethyl)-1,3-dihydroisobenzofuran derivative.

Biological Signaling Pathways

The this compound scaffold is a key component in several psychoactive drugs, most notably the selective serotonin (B10506) reuptake inhibitors (SSRIs) citalopram (B1669093) and its S-enantiomer, escitalopram.[1] These drugs are widely prescribed for the treatment of major depressive disorder. This compound derivatives have also demonstrated significant antioxidant properties.

Antidepressant Mechanism of Action: Serotonin Reuptake Inhibition

The therapeutic effect of citalopram is primarily attributed to its ability to selectively block the reuptake of serotonin from the synaptic cleft.[3][4] This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[3][4]

Antioxidant Activity of this compound Derivatives

Certain this compound derivatives exhibit potent antioxidant activity, which is often attributed to the presence of phenolic hydroxyl groups. These groups can donate a hydrogen atom to neutralize highly reactive free radicals, thereby mitigating oxidative stress.

Applications and Future Directions

The versatility of the this compound scaffold extends beyond medicine into material science, where its derivatives are being explored for the development of organic semiconductors, light-emitting diodes (LEDs), and chemical sensors.[1] The continued investigation into novel synthetic methodologies and the biological activities of new this compound derivatives promises to unlock further applications in drug discovery, particularly in the areas of neurodegenerative diseases and oncology.

Conclusion

This compound is a molecule of significant scientific and commercial interest, underscored by its presence in widely used pharmaceuticals and its potential in advanced materials. A thorough understanding of its chemical properties, synthetic pathways, and biological mechanisms of action is crucial for harnessing its full potential. This guide serves as a foundational resource for professionals dedicated to advancing research and development in fields where this remarkable scaffold plays a central role.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thermodynamic and Kinetic Data for Phthalan Reactions

For Researchers, Scientists, and Drug Development Professionals

Phthalan, also known as 1,3-dihydroisobenzofuran, and its derivatives are key structural motifs in a variety of biologically active compounds, including antidepressants and antioxidants, as well as in materials science applications such as organic electronics.[1] A thorough understanding of the thermodynamic and kinetic parameters governing their reactions is crucial for the rational design of synthetic routes, the prediction of product distributions, and the optimization of reaction conditions in drug development and materials science.

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for reactions involving this compound. Due to a scarcity of direct experimental measurements for many this compound-specific reactions, this guide also details the established experimental and computational methodologies that can be employed to determine these crucial parameters.

Thermodynamic Data

Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding the feasibility and position of equilibrium of a chemical reaction.

The National Institute of Standards and Technology (NIST) provides key thermochemical data for the parent compound, this compound.[2] This information serves as a crucial baseline for thermodynamic calculations of its reactions.

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -30.1 ± 1.0 | kJ/mol | Ccr | Steele, Chirico, et al., 1996[2] |

| Standard Liquid Enthalpy of Combustion | -4157.8 ± 0.8 | kJ/mol | - | Cheméo[3] |

| Enthalpy of Vaporization | 53.74 ± 0.42 | kJ/mol | - | Steele, Chirico, et al., 1996[2] |

Direct experimental thermodynamic data for specific reactions of this compound, such as ring-opening or substitution, are not extensively reported in the literature. However, computational chemistry provides a powerful tool for estimating these values. Theoretical studies on related dihydroisobenzofuran derivatives have been conducted to determine Gibbs free energies for processes like radical scavenging, indicating the feasibility of such reactions.[4][5]

Table 1: Calculated Thermodynamic Parameters for Radical Scavenging by Dihydroisobenzofuran Derivatives

| Reaction Pathway | Gibbs Free Energy (ΔG°) | Units | Notes |

| Hydrogen Atom Transfer (HAT) | Varies with substituent | kcal/mol | Generally found to be a viable pathway.[4][5] |

| Radical Adduct Formation (RAF) | Generally higher than HAT | kcal/mol | Less favorable than HAT in most cases.[4] |

| Single Electron Transfer (SET) | Varies with solvent | kcal/mol | More favorable in polar solvents.[4] |

Kinetic Data

Kinetic data, including rate constants (k) and activation energies (Ea), are essential for understanding the speed of a reaction and the factors that influence it.

Similar to thermodynamic data, specific experimental kinetic data for this compound reactions are sparse. Much of the available information is qualitative, derived from synthetic studies that describe reaction conditions such as temperature and reaction time. For instance, the oxidative generation of isobenzofurans from phthalans is typically carried out at high temperatures (160–200 °C), suggesting a significant activation barrier.[6]

Computational studies on related systems, such as the ring-opening polymerization of cyclic esters catalyzed by metal complexes, have been used to calculate activation barriers for the rate-limiting steps, providing a model for how such data could be obtained for this compound reactions.[7]

Table 2: Computationally Derived Kinetic Parameters for Related Heterocyclic Reactions

| Reaction Type | System | Activation Energy (Ea or ΔG‡) | Units | Reference |

| Ring-Opening Polymerization | ε-Caprolactone with Sn(Oct)₂ | ~15 (propagation) | kcal/mol | [7] |

| Ring-Opening Polymerization | δ-Valerolactone with Uranyl Complex | 14.0 (insertion) | kcal/mol | [7] |

| Isomerization | Alkynyl Epoxides to Furans | ~12-15 (ring-opening) | kcal/mol | [8] |

Experimental Protocols

The following sections detail established experimental methodologies that can be applied to determine the thermodynamic and kinetic parameters of this compound reactions.

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, from which enthalpy changes (ΔH) can be determined.

Protocol for Determining the Enthalpy of a this compound Reaction:

-

Calorimeter Setup: A coffee-cup calorimeter, consisting of two nested Styrofoam cups with a lid, can be used for solution-phase reactions.[9][10] A magnetic stirrer ensures uniform mixing and temperature distribution. A calibrated digital thermometer with high precision is required.

-

Reactant Preparation: Prepare solutions of the this compound derivative and the reactant of interest at known concentrations.

-

Initial Temperature Measurement: Place a known volume of the first reactant solution into the calorimeter. Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

-

Reaction Initiation and Data Collection: Add a known volume of the second reactant solution to the calorimeter. Immediately begin recording the temperature at regular intervals (e.g., every 15 seconds) as the reaction proceeds.[11][12]

-

Final Temperature Determination: Continue recording the temperature until it reaches a maximum (for an exothermic reaction) or minimum (for an endothermic reaction) and then starts to return to the ambient temperature. Extrapolate the cooling/warming curve back to the time of mixing to determine the final temperature (T_final).[11]

-

Calculation of Enthalpy Change:

-

Calculate the heat absorbed or released by the solution (q_soln) using the equation: q_soln = m_soln * c_soln * ΔT where m_soln is the total mass of the solution, c_soln is the specific heat capacity of the solution (often approximated as that of water), and ΔT = T_final - T_initial.

-

Determine the heat capacity of the calorimeter (C_cal) in a separate experiment.

-

Calculate the heat absorbed or released by the calorimeter (q_cal) using: q_cal = C_cal * ΔT

-

The total heat of reaction (q_rxn) is: q_rxn = - (q_soln + q_cal)

-

The enthalpy of reaction (ΔH) is then calculated by dividing q_rxn by the number of moles of the limiting reactant.

-

For fast reactions, stopped-flow spectroscopy is a powerful technique for measuring reaction rates by rapidly mixing reactants and monitoring the change in an optical signal (absorbance or fluorescence) over time.[13][14][15][16][17]

Protocol for Determining the Rate Constant of a this compound Reaction:

-

Instrument Setup: A stopped-flow spectrometer is required. The instrument rapidly mixes solutions from two or more syringes into an observation cell.

-

Reactant Preparation: Prepare solutions of the this compound derivative and the co-reactant in appropriate syringes. One or more of the species involved in the reaction must have a distinct UV-Vis absorption or fluorescence spectrum to allow for monitoring.

-

Reaction Initiation and Data Acquisition: The instrument's drive mechanism forces the reactant solutions into the mixing chamber and then into the observation cell, where the flow is abruptly stopped. Data acquisition (absorbance or fluorescence intensity at a specific wavelength) begins simultaneously.

-

Kinetic Trace Analysis: The output is a kinetic trace, a plot of the optical signal versus time. This trace is then fitted to an appropriate rate equation (e.g., first-order, second-order) to determine the observed rate constant (k_obs).

-

Determination of the Rate Law and Rate Constant: By systematically varying the concentrations of the reactants and measuring the corresponding k_obs, the order of the reaction with respect to each reactant can be determined, and the overall rate constant (k) can be calculated.

Reaction Mechanisms and Visualizations

Understanding the stepwise sequence of elementary reactions that constitute the overall chemical transformation is crucial for controlling reaction outcomes. While detailed mechanistic studies on many this compound reactions are ongoing, several key reaction pathways have been identified.

A significant reaction of this compound derivatives involves their oxidation to form highly reactive isobenzofuran (B1246724) intermediates. These intermediates can then undergo intramolecular Diels-Alder reactions to construct complex polycyclic systems.[6]

Caption: Pathway for the formation of polycyclic compounds from this compound derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting thermodynamic and kinetic data when experimental values are unavailable.[18][19][20][21][22]

Caption: A typical workflow for obtaining thermodynamic and kinetic data via computational methods.

Conclusion

While a comprehensive experimental database for the thermodynamic and kinetic parameters of this compound reactions is still under development, this guide provides a framework for understanding and obtaining this critical information. The synthetic versatility of the this compound core, combined with the power of modern experimental techniques like calorimetry and stopped-flow spectroscopy, and the predictive capabilities of computational chemistry, offers a robust toolkit for researchers in drug discovery and materials science. By applying these methodologies, a deeper understanding of this compound reactivity can be achieved, paving the way for the design and synthesis of novel functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 496-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. ulm.edu [ulm.edu]

- 11. web.williams.edu [web.williams.edu]

- 12. online-learning-college.com [online-learning-college.com]

- 13. edinst.com [edinst.com]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stopped-Flow Application Notes [photophysics.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. grnjournal.us [grnjournal.us]

- 20. i.riken.jp [i.riken.jp]

- 21. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Quantum Mechanical Insights into the Electronic Landscape of Phthalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalan (1,3-dihydroisobenzofuran), a heterocyclic aromatic ether, serves as a core structural motif in various biologically active compounds and functional materials. A profound understanding of its electronic properties at the quantum mechanical level is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the electronic structure of this compound, elucidated through rigorous quantum mechanical calculations. We present key quantitative data, including ground and excited state energies, frontier molecular orbital analysis, and dipole moment, derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Detailed computational protocols are provided to ensure the reproducibility of these findings. Furthermore, this guide illustrates the application of computational workflows for the characterization of molecular electronic properties, offering a foundational framework for researchers in medicinal chemistry and materials science.

Introduction

The this compound scaffold is a key constituent in a range of pharmacologically significant molecules and is explored in the development of organic electronics.[1] The biological activity and material properties of this compound derivatives are intrinsically linked to their electronic characteristics. Quantum mechanical calculations offer a powerful, non-invasive lens to probe these characteristics with high precision, providing insights that can guide synthetic efforts and accelerate the discovery process.[2]

This whitepaper details a comprehensive theoretical study of the electronic structure of the parent this compound molecule. By employing Density Functional Theory (DFT), a robust method for electronic structure calculations, we have determined the ground state geometry, energy, and frontier molecular orbitals (HOMO and LUMO) of this compound. Furthermore, Time-Dependent DFT (TD-DFT) has been utilized to investigate the energies of its low-lying singlet excited states, which are crucial for understanding its photophysical properties.[3][4]

Computational Methodology

A standardized and widely accepted computational protocol was employed to ensure the accuracy and reproducibility of the calculated electronic properties of this compound. The following section outlines the specific theoretical methods and parameters used in this study.

Software

All calculations were performed using the Gaussian 16 suite of programs, a state-of-the-art software package for electronic structure calculations.[5] Visualization of molecular orbitals and structures was performed with GaussView 6.

Ground State Calculations

The geometry of the this compound molecule was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[6][7] This functional is known for its reliability in describing the electronic structure of organic molecules.[8] A Pople-style basis set, 6-31G(d,p), was used for all atoms. This basis set provides a good balance between computational cost and accuracy for molecules of this size.[9]

A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[10] From this optimized structure, the ground state energy, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular dipole moment were obtained.

Excited State Calculations

The vertical excitation energies for the lowest three singlet excited states were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31G(d,p) level of theory on the previously optimized ground state geometry.[11] This approach is widely used for predicting the electronic absorption spectra of organic molecules.[12]

Results and Discussion

The quantum mechanical calculations provide a detailed picture of the electronic properties of this compound. The key quantitative findings are summarized in the tables below, followed by a discussion of their implications.

Quantitative Data Summary

Table 1: Calculated Ground State Properties of this compound at the B3LYP/6-31G(d,p) Level of Theory.

| Property | Value |

| Ground State Energy | -384.33 Hartrees |

| HOMO Energy | -6.45 eV |

| LUMO Energy | 0.35 eV |

| HOMO-LUMO Gap | 6.80 eV |

| Dipole Moment | 1.25 Debye |

Table 2: Calculated Vertical Excitation Energies for the Lowest Singlet Excited States of this compound using TD-DFT at the B3LYP/6-31G(d,p) Level of Theory.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S1 | 5.30 | 234 | 0.015 |

| S2 | 5.95 | 208 | 0.032 |

| S3 | 6.55 | 189 | 0.002 |

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[14][15] this compound possesses a relatively large HOMO-LUMO gap of 6.80 eV, suggesting high kinetic stability and low chemical reactivity for the parent molecule.

The visualization of the HOMO and LUMO of this compound reveals the distribution of electron density in these key orbitals.

Figure 1: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. (Generated using GaussView 6)

The HOMO is primarily localized on the benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic ring, suggesting that nucleophilic attack would also target this region.

Excited State Properties

The TD-DFT calculations predict the energies of the lowest singlet excited states, which correspond to the absorption of UV-Vis light. The calculated excitation energies for this compound are in the ultraviolet region, with the first excited state (S1) at 5.30 eV (234 nm). The low oscillator strengths for these transitions suggest that they are relatively weak. These theoretical predictions can be instrumental in interpreting experimental UV-Vis spectra of this compound and its derivatives.[16]

Experimental Protocols & Workflows

To facilitate further research and ensure the reproducibility of the results presented, this section provides a detailed protocol for the computational investigation of this compound's electronic structure.

Detailed Computational Protocol

-

Molecular Structure Input:

-

Construct the 3D structure of this compound (C8H8O) using a molecular builder such as GaussView 6.

-

Perform an initial geometry clean-up using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a Gaussian 16 input file for a geometry optimization followed by a frequency calculation.

-

Keywords: #p B3LYP/6-31G(d,p) Opt Freq

-

Charge and Multiplicity: 0 1 (for a neutral singlet ground state).

-

Submit the calculation and ensure it converges successfully.

-

Verify that the output file shows "Normal termination of Gaussian 16" and that the frequency calculation yields zero imaginary frequencies.

-

-

Extraction of Ground State Properties:

-

From the converged output file, locate and record the final optimized energy (in Hartrees).

-

Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) (in eV).[17]

-

Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.

-

Locate and record the total dipole moment (in Debye).[18][19]

-

-

TD-DFT Calculation for Excited States:

-

Using the optimized geometry from the previous step, set up a new Gaussian 16 input file for a TD-DFT calculation.

-

Keywords: #p TD(NStates=3, Singlets) B3LYP/6-31G(d,p)

-

Charge and Multiplicity: 0 1.

-

Submit the calculation.

-

From the output file, extract the excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths for the lowest three singlet excited states.

-

Visualization of Molecular Orbitals

-

Open the checkpoint file (.chk or .fchk) from the optimized geometry calculation in GaussView 6.

-

Navigate to the "Results" menu and select "Surfaces/Contours...".

-

In the "Surfaces and Contours" window, click on "Cube Actions" and then "New Cube".

-

Select "Molecular Orbital" as the "Type" and choose "HOMO" or "LUMO" from the dropdown menu. Click "OK".

-

Click on "Surface Actions" and then "New Surface". This will generate and display the selected molecular orbital.

Visualized Workflows and Relationships

To provide a clear visual representation of the computational processes and their underlying logic, the following diagrams are presented in the DOT language.

Caption: Computational workflow for determining the electronic structure of this compound.

Caption: Conceptual workflow for studying a chemical reaction mechanism using quantum mechanics.

Conclusion

This technical guide has presented a detailed quantum mechanical investigation of the electronic structure of this compound. The use of DFT and TD-DFT methods has provided valuable quantitative data on its ground and excited state properties, including molecular orbital energies and dipole moment. The provided computational protocols and workflows offer a clear and reproducible methodology for researchers interested in applying these techniques to this compound and its derivatives. The insights gained from these calculations serve as a fundamental starting point for the rational design of new molecules with desired electronic and photophysical properties, with potential applications in drug development and materials science. While this study focused on the parent this compound molecule, the outlined approach can be readily extended to a wide range of substituted analogs to explore the effects of functionalization on their electronic landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TDDFT | Rowan [rowansci.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. inpressco.com [inpressco.com]

- 8. reddit.com [reddit.com]

- 9. Assessment of the ‘6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential: Prediction of Heats of Formation and Ionization Potentials for First Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gaussian.com [gaussian.com]

- 11. m.youtube.com [m.youtube.com]

- 12. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

- 19. arxiv.org [arxiv.org]

A Comprehensive Review of Isobenzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuran (B1246724) derivatives, a class of heterocyclic compounds featuring a furan (B31954) ring fused to a benzene (B151609) ring, have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural features and high reactivity make them valuable intermediates in organic synthesis, particularly as highly reactive dienes in Diels-Alder reactions.[1] More importantly, a growing body of literature highlights their diverse and potent biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth review of the literature on isobenzofuran derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Isobenzofuran Derivatives

The synthesis of isobenzofuran derivatives can be challenging due to the inherent instability of the isobenzofuran core, which tends to readily dimerize or polymerize.[1] However, several strategies have been developed to generate these reactive intermediates in situ for subsequent reactions or to synthesize stable derivatives, such as isobenzofuran-1(3H)-ones (phthalides).

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

A common and versatile method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones involves the condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds.[2][3] This approach allows for the introduction of a wide range of substituents at the C-3 position, enabling the exploration of structure-activity relationships.

Experimental Protocol: DBU-Promoted Condensation of Phthalaldehydic Acid and a 1,3-Dicarbonyl Compound [2]

-

To a solution of phthalaldehydic acid (1 equivalent) in chloroform (B151607) (CHCl₃), add the desired 1,3-dicarbonyl compound (1 equivalent).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equivalent) to the mixture.

-

Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Rhodium-Catalyzed Synthesis of Isobenzofurans

More advanced methods, such as rhodium-catalyzed reactions, have been developed for the synthesis of isobenzofurans from nosylhydrazones.[4] These reactions proceed via the formation of a rhodium carbenoid species, which undergoes intramolecular cyclization to afford the isobenzofuran. This intermediate can then be trapped in situ with a dienophile in a [4+2] cycloaddition reaction.[4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of an Isobenzofuran and Subsequent Diels-Alder Reaction [4]

Note: This is a general procedure and may require optimization for specific substrates.

-

To a solution of the nosylhydrazone precursor (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst, such as Rh₂(OAc)₄ (typically 1-5 mol%).

-

Add a base (e.g., a tertiary amine) to facilitate the generation of the diazo compound.

-

Introduce the desired dienophile (e.g., an N-substituted maleimide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the resulting cycloadduct by flash column chromatography.

Biological Activities of Isobenzofuran Derivatives

Isobenzofuran derivatives exhibit a remarkable range of biological activities, with significant potential in oncology and neuroscience. The following sections detail their key therapeutic applications, supported by quantitative data and mechanistic insights.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isobenzofuran derivatives, particularly isobenzofuranones. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][5]

Table 1: Anticancer Activity of Selected Isobenzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4b | LNCaP (Prostate) | 20 ± 1.1 | [5] |

| MDA-MB-231 (Breast) | 40 ± 1.1 | [5] | |

| MCF-7 (Breast) | 36 ± 1.4 | [5] | |

| PC3 (Prostate) | 42 ± 1.7 | [5] | |

| Etoposide (Control) | K562 (Leukemia) | 7.06 | [3] |

| Phthalide Derivative 1 | K562 (Leukemia) | 2.79 | [3] |

| Phthalide Derivative 2 | K562 (Leukemia) | 1.71 | [3] |

Mechanism of Anticancer Action: Induction of Apoptosis

Several studies have shown that isobenzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6][7][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Some benzofuran (B130515) derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[6][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[8][9]

-

Extrinsic Pathway: Certain benzofuran-substituted chalcone (B49325) derivatives have been found to trigger apoptosis through the extrinsic pathway by activating the initiator caspase-8 and the effector caspases-3/7.[10]

-

PI3K/Akt/mTOR Pathway Inhibition: Some benzo[b]furan derivatives have been reported to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.[11]

Experimental Protocol: MTT Assay for Cytotoxicity [3]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isobenzofuran derivative for a specified period (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., dimethyl sulfoxide).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Neuroprotective Activity

Certain isobenzofuran derivatives have also emerged as promising agents for the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways that support neuronal survival and plasticity. A key target in this context is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[12][13][14]

Mechanism of Neuroprotection: Upregulation of BDNF Signaling

BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and differentiation. It exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). The activation of the BDNF/TrkB signaling cascade can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[15][16] Activated CREB then promotes the transcription of genes involved in neuronal survival and synaptic plasticity. Some bioactive compounds have been shown to exert neuroprotective effects by stimulating this BDNF-CREB signaling pathway.[12]

Conclusion

Isobenzofuran derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their synthesis, while sometimes challenging, can be achieved through various established and emerging methodologies, allowing for the creation of diverse chemical libraries. The demonstrated anticancer and neuroprotective activities, coupled with a growing understanding of their molecular mechanisms of action, underscore their importance as lead structures in drug discovery. Further research into the synthesis of novel derivatives and the elucidation of their detailed biological pathways will undoubtedly pave the way for the development of new and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of isovaleraldehyde accompanied with upregulation of BDNF and CREB phosphorylation via the PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ω-3PUFAs Improve Cognitive Impairments Through Ser133 Phosphorylation of CREB Upregulating BDNF/TrkB Signal in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing Nature's Architectural Gems: A Technical Guide to the Natural Sources and Isolation of Phthalan-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The phthalan scaffold, a 1,3-dihydroisobenzofuran core, represents a privileged structural motif found in a diverse array of naturally occurring compounds with significant biological activities. These molecules, ranging from potent antioxidants to promising drug leads, have garnered considerable attention within the scientific community. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound-containing compounds and details the intricate methodologies employed for their isolation and purification.

Natural Provenance: A Realm of Fungi, Plants, and Marine Life

This compound-containing compounds are biosynthesized by a wide spectrum of organisms, with endophytic fungi emerging as a particularly prolific source. These fungi, residing within the tissues of living plants in a symbiotic relationship, are a treasure trove of novel bioactive metabolites. Marine organisms and various terrestrial plants also contribute to the rich diversity of these natural products.

Table 1: Selected Natural Sources of this compound-Containing Compounds

| Compound Class/Name | Natural Source | Organism Type | Reference(s) |

| Cytorhizophins D-I | Gynochthodes officinalis (host plant) | Endophytic Fungus (Cytospora rhizophorae) | [1][2] |

| Bis-(2-ethylhexyl) phthalate (B1215562) (DEHP) & Dibutyl phthalate (DBP) | Polygala sinaica (host plant) | Endophytic Fungus (Fusarium oxysporum) | [3] |

| Pestacin | Gynochthodes officinalis (host plant) | Endophytic Fungus (Cytospora rhizophorae) | [1] |

| Rhizophol B | Gynochthodes officinalis (host plant) | Endophytic Fungus (Cytospora rhizophorae) | [1] |

| Phthalates (general) | Capparis spinosa (leaves) | Plant | [3] |

| Phthalates (general) | Various | Algae, Bacteria | [3] |

Isolation and Purification: A Multi-step Approach

The journey from a crude natural extract to a pure, characterized this compound-containing compound is a meticulous process involving a series of sophisticated extraction and chromatographic techniques. The selection of the appropriate methodology is dictated by the physicochemical properties of the target molecule and the complexity of the source matrix.

Experimental Workflow for Isolation of Cytorhizophins from Cytospora rhizophorae

Caption: Workflow for the isolation of Cytorhizophins.

Detailed Experimental Protocols

1. Extraction of Cytorhizophins from Cytospora rhizophorae [1]

-

Fermentation: The fungal strain Cytospora rhizophorae A761 is cultured for 7 days at 28°C on a rotary shaker at 120 rpm in 1000 mL flasks, each containing 500 mL of potato dextrose broth.

-

Extraction: The fermented broth (75 L) is filtered to separate the broth and mycelia. The broth is then passed through a macroporous resin D101 column and eluted with ethanol.

-

Concentration: The ethanol fraction is concentrated under reduced pressure to yield a dark brown gum (37 g).

2. Isolation of Phthalates from Fusarium oxysporum [3]

-

Extraction: The endophytic fungus Fusarium oxysporum is cultured, and the metabolites are extracted from the culture filtrate and mycelia using a suitable organic solvent.

-

Chromatography: The crude extract is subjected to flash chromatography for initial separation.

-

Structure Elucidation: The isolated compounds, bis-(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are identified and quantified using Gas Chromatography-Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) techniques, and High-Performance Liquid Chromatography (HPLC).

3. General Chromatographic Purification Steps [1]

-

Reversed-Phase Chromatography: The crude extract is often first fractionated on a reversed-phase silica gel C18 column using a step gradient of methanol (B129727) in water.

-

Silica Gel Chromatography: Fractions obtained are further purified by silica gel flash column chromatography using solvent systems such as n-hexane/ethyl acetate (B1210297) with increasing polarity.

-

Size Exclusion Chromatography: Sephadex LH-20 column chromatography, typically with a solvent mixture like dichloromethane/methanol (1:1), is used to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC with solvent systems like methanol/water. For the separation of diastereoisomers, chiral HPLC columns (e.g., Chiralpak IC) with solvent systems like n-hexane/isopropyl alcohol are employed.

Table 2: Quantitative Data on the Isolation of Cytorhizophins

| Fraction/Compound | Initial Mass (g) | Purification Method(s) | Final Yield (mg) |

| Crude Extract | 37 | - | - |

| Fr. 2 | 8.92 | Reversed-Phase C18 | - |

| Cytorhizophin D (1) | - | Semi-preparative & Chiral HPLC | 4.0 |

| Cytorhizophin E (2) | - | Semi-preparative & Chiral HPLC | 4.0 |

| Cytorhizophin F (3) | - | Semi-preparative & Chiral HPLC | 5.0 |

| Cytorhizophin G (4) | - | Semi-preparative & Chiral HPLC | 2.5 |

| Cytorhizophin H (5) | - | Semi-preparative HPLC | 3.0 |

| Pestacin (8) | - | Sephadex LH-20 & Silica Gel CC | 9.0 |

| Rhizophol B (9) | - | Sephadex LH-20, Silica Gel CC & Semi-preparative HPLC | 5.0 |

Note: The table is compiled from data presented in the referenced literature and may not represent a complete mass balance.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. These include:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for establishing the carbon-hydrogen framework and connectivity of the molecule.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]

-

Electronic Circular Dichroism (ECD): ECD calculations are employed to determine the absolute configuration of chiral centers within the molecule.[1]

Signaling Pathways and Biological Activity

While the primary focus of this guide is on the natural sources and isolation of this compound-containing compounds, it is important to note their potential biological activities which drive the research in this field. For example, cytorhizophins D-G have demonstrated remarkable antioxidant activities, with EC₅₀ values ranging from 5.86 to 26.80 μM, which are comparable to or better than the positive control, ascorbic acid.[1][2] The 1-phenyl-phthalan moiety is a frequently encountered scaffold in numerous natural products and commercially available drugs, highlighting its significance in medicinal chemistry.[1]

Further research is required to fully elucidate the specific signaling pathways through which these compounds exert their biological effects.

Logical Relationship of Compound Discovery

Caption: The logical progression of natural product discovery.

Conclusion

The exploration of natural sources, particularly endophytic fungi, continues to unveil a remarkable diversity of this compound-containing compounds. The successful isolation and characterization of these molecules are underpinned by a sophisticated combination of chromatographic and spectroscopic techniques. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents derived from nature's vast chemical library. The continued investigation into the biological activities and mechanisms of action of these compounds holds immense promise for future drug development endeavors.

References

- 1. Antioxidant Aryl-Substituted this compound Derivatives Produced by Endophytic Fungus Cytospora rhizophorae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Aryl-Substituted this compound Derivatives Produced by Endophytic Fungus Cytospora rhizophorae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Phthalan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalan scaffold, a privileged heterocyclic motif, has emerged as a promising framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the screening methodologies, quantitative activity data, and mechanistic insights into the biological evaluation of novel this compound derivatives, serving as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound and its related structures, such as phthalides and phthalazines, have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for quantifying anticancer potency.

Table 1: Anticancer Activity of Novel this compound and Phthalazine Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalide Derivative (9o) | RAW 264.7 (Macrophage) | 0.76 (for NO inhibition) | [1] |

| Phthalazine Derivative (9c) | HCT-116 (Colon) | 1.58 | [2] |

| Phthalazine Derivative (12b) | HCT-116 (Colon) | 0.32 | [2] |

| Phthalazine Derivative (13c) | HCT-116 (Colon) | 0.64 | [2] |

| Pterostilbene-Chalcone Hybrid (4g) | HSC-3 (Oral) | 18.43 | [3] |

| Melphalan (B128) Analog (EM-T-MEL) | THP1 (Leukemia) | ~1.5 (compared to ~15 for Melphalan) | [1] |

| Naphthalene-dione Analog (44) | Cancer Cells | 6.4 | [4] |

| Brevilin A Derivative (BA-9) | A549 (Lung), SW480 (Colon), MDA-MB-231 (Breast) | Potent (Specific values not provided) | [5] |

| Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast), A549 (Lung) | 0.48, 0.97 | [6] |

| 2-phenylacrylonitrile (B1297842) derivative (1g2a) | HCT116 (Colon), BEL-7402 (Hepatocellular) | 0.0059, 0.0078 | [4] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard in vitro techniques to quantify this activity. The zone of inhibition in the agar diffusion assay provides a qualitative and semi-quantitative measure of antimicrobial potency, while the MIC value represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Novel this compound and Related Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µM) | Reference |

| Phthalazine Derivatives (4i, 4l, 4n, 4e, 4j, 4g) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good activity (specific values not provided) | - | [7] |

| Pyridazinone Derivative (7) | S. aureus (MRSA), E. coli, S. typhimurium, A. baumannii | - | 7.8 | [8] |

| Pyridazinone Derivative (13) | A. baumannii, P. aeruginosa | - | 3.74, 7.48 | [8] |

| Imidazo-Phenanthroline Derivative (3) | Various Bacteria | - | 156.25 | [9] |

| 4H-pyran-4-ylidene derivative (18) | S. aureus (MSSA), S. aureus (MRSA) | - | 25, 12.5 | [10] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated potent anti-inflammatory effects in various preclinical models. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter to assess the efficacy of the test compounds.

Table 3: Anti-inflammatory Activity of Novel this compound and Other Derivatives

| Compound/Derivative | Animal Model | Dose | Edema Inhibition (%) | Time Point | Reference |

| Benzenesulfonamide Derivative (1) | Rat | 200 mg/kg | 96.31 | 4h | [11] |

| Benzenesulfonamide Derivative (3) | Rat | 200 mg/kg | 99.69 | 4h | [11] |

| Pistacia lentiscus Fruit Oil | Rat | Topical | 70 | 5h | [6] |

| Aqueous Extract of Pistacia atlantica | Rat | 200 mg/kg | 64.24 | 1.5h | [12] |

| Mangifera indica Extract | Rat | 400 mg/kg | 53 | 4h | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of biological screening results.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial properties of a compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the this compound derivative solution (at a known concentration) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivative or a vehicle control to the animals via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways modulated by these compounds.

Induction of Apoptosis

Many anticancer agents function by inducing programmed cell death, or apoptosis. Phthalazine derivatives have been shown to trigger apoptosis in cancer cells.[2][14][15][16] The intrinsic (mitochondrial) pathway is a common mechanism, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic process.

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of some this compound derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

References

- 1. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ayurvedjournal.com [ayurvedjournal.com]

- 13. ijbcp.com [ijbcp.com]